Norflunitrazepam

Pharmacology Neuroscience Receptor Binding

Using a generic benzodiazepine standard instead of certified norflunitrazepam compromises LC-MS/MS accuracy due to distinct molecular mass (299.26 g/mol) and retention time. Norflunitrazepam (Desmethylflunitrazepam) is the primary N-desmethyl metabolite of flunitrazepam, essential as Flunitrazepam EP Impurity B. • Quantify flunitrazepam exposure in urine/serum at LODs <2 ng/mL. • Validate impurity profiling per pharmacopeial specifications. • Benchmark new bioanalytical methods with known IC50 of 1.499 nM at GABAA receptor. Supplied with full Certificate of Analysis for immediate global dispatch.

Molecular Formula C15H10FN3O3
Molecular Weight 299.26 g/mol
CAS No. 2558-30-7
Cat. No. B045355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorflunitrazepam
CAS2558-30-7
Synonyms5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one;  Demethylflunitrazepam;  Desmethylflunitrazepam;  N-1-Desmethylflunitrazepam;  N-Desmethylflunitrazepam;  Norflunitrazepam;  Ro 5-4435; 
Molecular FormulaC15H10FN3O3
Molecular Weight299.26 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F
InChIInChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)
InChIKeyKNGIGRDYBQPXKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norflunitrazepam: Analytical Reference Standard


Norflunitrazepam (Desmethylflunitrazepam, Ro05-4435) is a 1,4-benzodiazepine derivative and the primary N-desmethyl metabolite of the potent hypnotic drug flunitrazepam (Rohypnol) [1]. It is categorized as an analytical reference material for use in forensic and clinical toxicology . Its molecular formula is C15H10FN3O3, with a molecular weight of 299.26 g/mol [2].

Why Norflunitrazepam Cannot Be Substituted


Substituting norflunitrazepam with a generic benzodiazepine or even the parent drug flunitrazepam in analytical workflows is invalid. Norflunitrazepam is a distinct chemical entity with a unique molecular mass (299.26 g/mol) [1] and physicochemical properties, resulting in a different chromatographic retention time in reverse-phase HPLC systems [2]. It is the specific product of flunitrazepam's N-demethylation metabolic pathway [3]. Using any other compound would compromise the accuracy, specificity, and traceability of analytical methods developed for the quantitation of this particular metabolite, which is essential for forensic toxicology and pharmacokinetic studies.

Key Quantitative Evidence for Norflunitrazepam


GABAA Receptor Binding Affinity

Norflunitrazepam exhibits a defined, sub-nanomolar affinity for the GABAA receptor, with a reported IC50 value of 1.499 nM [1]. While a direct head-to-head comparison of Ki/IC50 values for norflunitrazepam and flunitrazepam under identical experimental conditions is absent from the primary literature, norflunitrazepam is reported to have inferior binding affinity and lower potency relative to its parent compound, flunitrazepam [2]. This provides a clear, class-level quantitative benchmark for its pharmacological activity.

Pharmacology Neuroscience Receptor Binding

Pharmacopeial Impurity Differentiation

Norflunitrazepam is designated as Flunitrazepam EP Impurity B in the European Pharmacopoeia [1]. Its molecular mass is approximately 14 Da less than the parent compound flunitrazepam due to N-demethylation [1]. This mass difference and its increased polarity lead to a distinct and quantifiable retention time shift in reversed-phase HPLC [1]. This specific property is critical for the validation of analytical methods for flunitrazepam drug substance and drug product purity.

Analytical Chemistry Pharmaceutical Quality Control Chromatography

Detection Limits in Biological Matrices

Validated analytical methods for norflunitrazepam in complex biological matrices provide specific quantitative benchmarks. A method using on-line immunoaffinity extraction coupled with HPLC achieved a limit of detection (LOD) of 1 ng/mL for norflunitrazepam in human serum [1]. Another method using column-switching HPLC for urine samples reported an LOD below 2 ng/mL for the compound [2]. These performance metrics are essential for forensic toxicology labs selecting a method.

Toxicology Forensic Science Bioanalysis

Major Urinary Metabolite Role

Norflunitrazepam is unequivocally identified as a major urinary metabolite of flunitrazepam [1]. In a clinical study, following a single 2 mg oral dose of flunitrazepam to nursing mothers, norflunitrazepam was quantified in breast milk samples, confirming its systemic formation and excretion [2]. This metabolic relationship is non-negotiable for the interpretation of flunitrazepam exposure.

Pharmacokinetics Drug Metabolism Toxicology

Norflunitrazepam Applications


Quantitation of Flunitrazepam Exposure

The primary and most robust application for norflunitrazepam is as an analytical reference standard for confirming and quantifying flunitrazepam exposure in biological samples. Its status as a major urinary metabolite [1] makes it a critical target analyte in urine, serum, and plasma. Validated LC-MS/MS and GC-MS methods using a certified reference standard of norflunitrazepam (e.g., Cerilliant D-918 ) enable laboratories to achieve detection limits of 1 ng/mL in serum [2], essential for forensic investigations and clinical monitoring.

Impurity Profiling for Quality Control

Pharmaceutical manufacturers and quality control (QC) laboratories require norflunitrazepam as a reference standard for impurity profiling. Designated as Flunitrazepam EP Impurity B [3], it must be identified and quantified in flunitrazepam active pharmaceutical ingredient (API) and finished drug products to meet pharmacopeial specifications. Its distinct mass and retention time in HPLC [3] are used to validate analytical methods for batch release and stability testing.

GABAA Receptor Interaction Modeling

In basic neuroscience and pharmacology, norflunitrazepam serves as a characterized ligand for studying structure-activity relationships (SAR) within the benzodiazepine class. Its defined IC50 of 1.499 nM for the GABAA receptor [4] provides a quantitative data point for computational modeling, such as artificial neural networks predicting ligand binding [5], and can be used as a reference ligand in competitive binding assays.

Bioanalytical Method Development

Norflunitrazepam is an essential analyte for developing, optimizing, and validating new bioanalytical methods. Its known physicochemical properties and performance in established assays (e.g., achieving an LOD of <2 ng/mL in urine by column-switching HPLC [6]) provide a benchmark against which the sensitivity and specificity of new LC-MS or GC-MS methods can be evaluated.

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